2-[(2-chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-[(2-chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the indane-1,3-dione core via a methylene bridge. Indane-1,3-dione derivatives are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-[(2-chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with indane-1,3-dione in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
2-[(2-chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of diseases such as cancer and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-[(2-chloro-6-fluorophenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: The parent compound, which lacks the chloro and fluoro substituents, is widely used in organic synthesis and has various applications in medicinal chemistry and materials science.
2-((2-Bromo-6-fluorophenyl)methylene)indane-1,3-dione: A similar compound with a bromo substituent instead of a chloro substituent, which may exhibit different reactivity and properties.
2-((2-Chloro-6-methylphenyl)methylene)indane-1,3-dione: A compound with a methyl substituent instead of a fluoro substituent, which may have different biological activities and applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFO2/c17-13-6-3-7-14(18)11(13)8-12-15(19)9-4-1-2-5-10(9)16(12)20/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJGBJOMXASTNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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